Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate
Overview
Description
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid with a sweet fragrance at room temperature. This compound is primarily used as an intermediate in chemical research and as a synthetic building block .
Scientific Research Applications
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is utilized in several scientific research fields:
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: In the study of metabolic pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclopentanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 1-(Carboxymethyl)cyclopentanecarboxylate
Reduction: 1-(Hydroxymethyl)cyclopentanol
Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyclopentanecarboxylate
- Methyl 1-(hydroxymethyl)cyclopentanecarboxylate
- Ethyl 1-(hydroxymethyl)cyclohexanecarboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an ester and a hydroxymethyl group on a cyclopentane ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 1-(hydroxymethyl)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUICUZWYQYTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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